molecular formula C17H22N4O2 B4592207 N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinyl)benzamide

Cat. No.: B4592207
M. Wt: 314.4 g/mol
InChI Key: UIFJYIHSZDSMTH-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.17427596 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

N-[3-(1H-imidazol-1-yl)propyl]-4-(4-morpholinyl)benzamide and similar benzimidazole derivatives have been studied for their inhibitory action against corrosion of steel in acidic environments. These compounds, including morpholinium derivatives, exhibit significant inhibition efficiency, increasing with the concentration of inhibitors. They are characterized as mixed-type inhibitors, and their effectiveness has been demonstrated through various techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study highlights the potential of these compounds in corrosion protection applications (Yadav et al., 2016).

Synthesis of Polycyclic Imidazolidinones

The compound and its derivatives have been utilized in the synthesis of polycyclic imidazolidinones. These derivatives are produced through redox-annulations with cyclic secondary amines, such as morpholine. This process, catalyzed by benzoic acid, offers a novel approach to creating these polycyclic derivatives in typically good yields, highlighting the compound's utility in complex organic synthesis (Zhu et al., 2017).

Cardiac Electrophysiological Activity

Research into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which include compounds similar to this compound, has shown their potential as selective class III agents. These compounds have exhibited comparable potency to established class III agents in in vitro Purkinje fiber assays, suggesting their relevance in cardiac electrophysiology and potential therapeutic applications (Morgan et al., 1990).

Anti-Fatigue Effects

Benzamide derivatives, including those related to the compound , have been synthesized and investigated for their anti-fatigue effects. Studies on these compounds, particularly in weight-loaded forced swimming mice, demonstrated an enhancement in swimming endurance capacity. This suggests potential applications of these derivatives in addressing fatigue-related conditions (Wu et al., 2014).

Antitumor Properties

Studies have also explored the antitumor properties of N-substituted-4-(1H-imidazol-1-yl)benzamides and related compounds. These investigations have identified promising candidates for new anticancer agents, underlining the significance of these compounds in the development of novel therapeutic approaches for cancer treatment (Horishny et al., 2020).

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-17(19-6-1-8-20-9-7-18-14-20)15-2-4-16(5-3-15)21-10-12-23-13-11-21/h2-5,7,9,14H,1,6,8,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFJYIHSZDSMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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